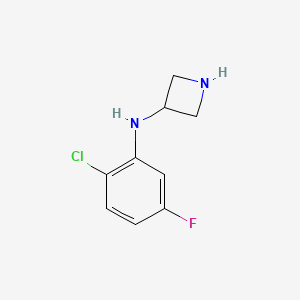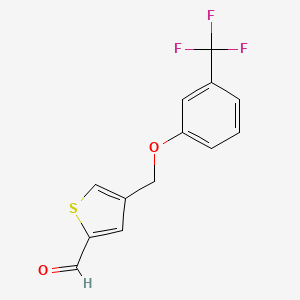
4,5-Dichloro-2-(4-fluorophenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-2-(4-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 This particular compound is notable for its two chlorine atoms at positions 4 and 5, and a fluorophenyl group at position 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-(4-fluorophenyl)pyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with appropriate reagents. One common method is the Suzuki coupling reaction, where 2,4-dichloro-5-fluoropyrimidine reacts with (4-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dichloro-2-(4-fluorophenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 5 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., palladium acetate) and bases (e.g., potassium carbonate) are typical.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine can yield 4,5-diamino-2-(4-fluorophenyl)pyrimidine.
Aplicaciones Científicas De Investigación
4,5-Dichloro-2-(4-fluorophenyl)pyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Industry: It is utilized in the synthesis of agrochemicals and materials science for creating novel polymers and coatings.
Mecanismo De Acción
The mechanism by which 4,5-Dichloro-2-(4-fluorophenyl)pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting enzymes or receptors involved in disease pathways. For example, some pyrimidine derivatives inhibit tyrosine kinases, which are crucial in cancer cell proliferation . The molecular targets and pathways involved vary widely based on the specific derivative and its intended use.
Comparación Con Compuestos Similares
2,4-Dichloro-5-fluoropyrimidine: A precursor in the synthesis of 4,5-Dichloro-2-(4-fluorophenyl)pyrimidine.
4,6-Dichloro-2-(3-fluorophenyl)pyrimidine: Another fluorophenyl-substituted pyrimidine with similar chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activity. Its combination of chlorine and fluorophenyl groups makes it a versatile intermediate in organic synthesis and a valuable compound in drug discovery.
Propiedades
Fórmula molecular |
C10H5Cl2FN2 |
|---|---|
Peso molecular |
243.06 g/mol |
Nombre IUPAC |
4,5-dichloro-2-(4-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5Cl2FN2/c11-8-5-14-10(15-9(8)12)6-1-3-7(13)4-2-6/h1-5H |
Clave InChI |
QLKGIBKWKOQUJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC=C(C(=N2)Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline](/img/structure/B12073814.png)
![2-(5-Fluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B12073818.png)


![6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12073838.png)







![1-(3'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12073874.png)
